Bis(o-cresyl) m-Cresyl Phosphate-d7: Comprehensive Analytical Profiling and Isotope Dilution Workflows
Bis(o-cresyl) m-Cresyl Phosphate-d7: Comprehensive Analytical Profiling and Isotope Dilution Workflows
Executive Summary
In the rigorous landscape of environmental toxicology and aviation occupational health, the accurate quantification of organophosphate flame retardants (OPFRs) and anti-wear additives is paramount. Tricresyl phosphate (TCP) is a complex mixture of isomers utilized globally in jet engine lubricants and industrial plastics. Among these isomers, those containing ortho-cresyl moieties, such as Bis(o-cresyl) m-Cresyl Phosphate , are notorious for their severe neurotoxic profiles.
To achieve high-fidelity quantification of this specific isomer in complex biological matrices (e.g., human serum, lipid-rich tissues) or environmental samples, analytical chemists rely on its stable isotope-labeled (SIL) counterpart: Bis(o-cresyl) m-Cresyl Phosphate-d7 . As a Senior Application Scientist, I designed this whitepaper to elucidate the physicochemical properties, toxicological mechanisms, and self-validating LC-MS/MS protocols required to utilize this -d7 isotopologue effectively.
Physicochemical Profiling & Structural Causality
The structural design of an internal standard dictates its behavior during extraction and ionization. Bis(o-cresyl) m-Cresyl Phosphate-d7 is engineered by replacing seven hydrogen atoms with deuterium on the meta-cresyl ring[1].
Causality of Design: Why deuterate the m-cresyl ring rather than the o-cresyl rings? The ortho-methyl groups are the primary sites of metabolic oxidation. By localizing the deuterium atoms on the metabolically inert meta-ring, the isotopologue maintains absolute stability against hydrogen-deuterium (H-D) exchange during aggressive sample preparation (e.g., acidic protein precipitation) and accurately mimics the native analyte's extraction recovery.
Table 1: Physicochemical and Registry Data
| Property | Native Analyte | Deuterated Internal Standard (-d7) | Causality / Analytical Significance |
| Nomenclature | Bis(o-cresyl) m-Cresyl Phosphate | Bis(o-cresyl) m-Cresyl Phosphate-d7 | The -d7 shift provides a +7 Da mass difference, ensuring baseline MS resolution. |
| CAS Number | 77342-17-7[2] | Unassigned / Catalog-Specific[1] | Unique registry identifier for the native isomer; SILs often lack universal CAS numbers. |
| Molecular Formula | C₂₁H₂₁O₄P | C₂₁H₁₄D₇O₄P[1] | Defines the exact isotopic mass required for high-resolution mass spectrometry. |
| Molecular Weight | 368.36 g/mol | 375.41 g/mol [1] | Determines the [M+H]⁺ precursor ions: m/z 369.2 (Native) vs. m/z 376.2 (-d7). |
| Primary Use Case | Industrial additive, neurotoxicant | Internal Standard (LC-MS/MS) | Corrects for matrix-induced ion suppression and extraction losses[3]. |
Toxicological Significance: The "Why" We Measure It
The necessity of tracking Bis(o-cresyl) m-Cresyl Phosphate stems from its role in "Aerotoxic Syndrome" and Organophosphate-Induced Delayed Polyneuropathy (OPIDN). The native compound is not inherently neurotoxic; it is a pro-toxicant.
Upon absorption, hepatic Cytochrome P450 enzymes hydroxylate the ortho-methyl group. This intermediate undergoes rapid intramolecular cyclization, expelling the meta-cresyl leaving group to form a Saligenin Cyclic Aryl Phosphate (CBDP) . CBDP covalently binds to and ages Neuropathy Target Esterase (NTE) in peripheral nerves, triggering irreversible axonal degeneration.
Diagram 1: Metabolic activation of o-cresyl phosphates leading to OPIDN neurotoxicity.
Analytical Methodology: The "How" We Measure It
To quantify the native isomer in complex matrices, we employ an Isotope Dilution Solid Phase Extraction (SPE) coupled to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. This protocol is designed as a self-validating system : the -d7 internal standard is spiked before any sample manipulation, ensuring that any volumetric losses or ionization variations are mathematically nullified by the Area Ratio (Native/IS).
Step-by-Step Extraction & Quantification Protocol
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Matrix Spiking & Equilibration: Aliquot 500 µL of serum or homogenized tissue into a low-bind microcentrifuge tube. Spike with 10 µL of Bis(o-cresyl) m-Cresyl Phosphate-d7 working solution (100 ng/mL). Vortex for 30 seconds and incubate at 4°C for 15 minutes to allow the SIL-IS to equilibrate with matrix proteins.
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Protein Precipitation: Add 1.5 mL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. The acidic environment disrupts protein-analyte binding. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
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Solid Phase Extraction (SPE) Clean-up: Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB) with 2 mL Methanol followed by 2 mL LC-MS grade water. Load the supernatant from Step 2. Wash with 2 mL of 5% Methanol in water to elute polar interferences. Elute the target OPFRs with 2 mL of pure Ethyl Acetate[3].
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Reconstitution: Evaporate the eluate to absolute dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Methanol with 5mM Ammonium Acetate).
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UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 × 100 mm). Utilize a gradient elution of Water/Methanol to separate the isomers. Detect using a Triple Quadrupole Mass Spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[4].
Diagram 2: Isotope dilution LC-MS/MS analytical workflow for OPFR quantification.
Data Processing & Quantification Logic
In ESI-MS/MS, co-eluting matrix components compete with the analyte for charge droplets, leading to ion suppression. Because Bis(o-cresyl) m-Cresyl Phosphate and its -d7 isotopologue share identical physicochemical properties, they co-elute perfectly from the LC column. The mass spectrometer isolates their respective precursor ions and fragments them into specific product ions[4].
The quantification logic relies on the ratio of the MRM peak areas. By plotting the Area Ratio (Native/d7) against a known concentration gradient, we generate a calibration curve that is inherently resistant to matrix effects.
Table 2: Representative MRM Transitions (ESI+)
Note: Collision energies and exact fragment masses may vary slightly depending on the specific triple quadrupole architecture.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Purpose |
| Bis(o-cresyl) m-Cresyl Phosphate | 369.2 | 165.2 | 35 | Quantifier Transition (Native)[4] |
| Bis(o-cresyl) m-Cresyl Phosphate | 369.2 | 91.1 | 35 | Qualifier Transition (Native)[4] |
| Bis(o-cresyl) m-Cresyl Phosphate-d7 | 376.2 | 172.2 | 35 | Quantifier Transition (Internal Standard) |
Causality of Fragmentation: The primary fragmentation pathway involves the cleavage of the phosphate ester bonds. The native product ion at m/z 165.2 corresponds to the loss of cresyl moieties. In the -d7 standard, the retention of the deuterated meta-cresyl ring in the fragment shifts the product ion mass by +7 Da to m/z 172.2, ensuring no cross-talk between the native and internal standard channels.
References
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National Center for Biotechnology Information (PMC). "Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review." Available at:[Link]
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University of Birmingham. "GC-MS and LC-MS methods for Flame Retardant (FR) analysis." Available at: [Link]
Sources
- 1. Bis(o-cresyl) m-Cresyl Phosphate-d7|High-Purity [benchchem.com]
- 2. Bis(o-cresyl) m-Cresyl Phosphate CAS#: [m.chemicalbook.com]
- 3. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. birmingham.ac.uk [birmingham.ac.uk]
